tert-butyl 4-quinolin-3-yl-3,6-dihydro-2H-pyridine-1-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-quinolin-3-yl-3,6-dihydro-2H-pyridine-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of quinoline derivatives with tert-butyl acetoacetate under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(quinolin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline moiety to its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups into the quinoline ring.
Scientific Research Applications
Tert-butyl 4-(quinolin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-quinolin-3-yl-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline moiety can interact with enzymes and receptors, modulating their activity. The dihydropyridine ring may also play a role in the compound’s biological effects by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(tert-butyl)-4-(quinolin-3-yl)benzenesulfonamide: Another quinoline derivative with different substituents.
Pyridin-2-yl carbamates: Compounds with similar structural features but different functional groups.
Quinolin-2-yl carbamates: Similar in structure but with variations in the quinoline ring.
Uniqueness
Tert-butyl 4-(quinolin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific combination of a quinoline moiety and a dihydropyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H22N2O2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
tert-butyl 4-quinolin-3-yl-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C19H22N2O2/c1-19(2,3)23-18(22)21-10-8-14(9-11-21)16-12-15-6-4-5-7-17(15)20-13-16/h4-8,12-13H,9-11H2,1-3H3 |
InChI Key |
QPRNKPDMJCCRHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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